![molecular formula C13H11F3N2O2S B2917453 4-氨基-N-[2-(三氟甲基)苯基]苯磺酰胺 CAS No. 860787-30-0](/img/structure/B2917453.png)

4-氨基-N-[2-(三氟甲基)苯基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

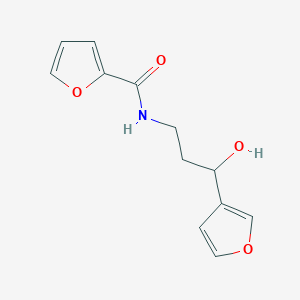

The synthesis of this compound involves a sequence of reactions. Starting with aniline , subsequent steps include the use of trifluoroacetic anhydride and sulfonyl chloride . The newly synthesized compounds are characterized through spectral analysis. Notably, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (designated as 6b) exhibits the highest antibacterial activity .

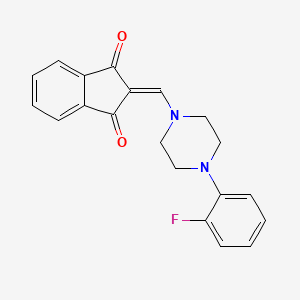

Molecular Structure Analysis

The molecular formula of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is C₁₃H₁₁F₃N₂O₂S . It consists of a benzene ring with an attached sulfonamide group. The trifluoromethyl group enhances its lipophilicity and influences its biological properties .

科学研究应用

磺酰胺衍生物的合成和表征Demircioğlu 等人 (2018) 进行的研究涉及磺酰胺衍生物的合成,包括含有芳香磺酰胺片段的席夫碱配体。使用光谱技术、X 射线衍射和抗菌活性评估对这些化合物进行了表征。该研究突出了这些衍生物在抗菌应用中的重要性 (Demircioğlu 等人,2018)。

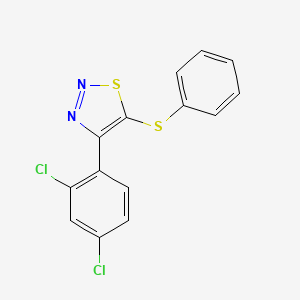

酶抑制和生化评估Röve 等人 (1997) 的工作探索了 N-(4-苯基噻唑-2-基)苯磺酰胺作为犬尿氨酸 3-羟化酶的抑制剂。本研究对于了解这些化合物的生化特性及其在抑制特定酶中的潜在作用至关重要 (Röve 等人,1997)。

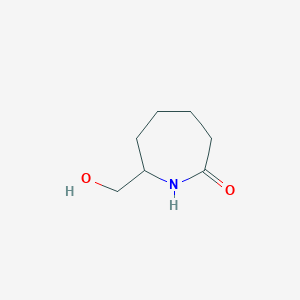

药代动力学和生物利用度的研究Stearns 等人 (2002) 研究了噻唑苯磺酰胺 β3 肾上腺素能受体激动剂的药代动力学和口服生物利用度。本研究对于了解此类化合物在生物系统中的吸收、分布、代谢和排泄至关重要 (Stearns 等人,2002)。

作为磷脂酶 A2 抑制剂的合成和生物学评估Oinuma 等人 (1991) 合成了并评估了一系列苯磺酰胺作为膜结合磷脂酶 A2 抑制剂。本研究提供了对这些化合物在抑制与某些疾病相关的特定酶中的治疗潜力的见解 (Oinuma 等人,1991)。

新型磺酰胺衍生物的抗菌活性El-Gaby 等人 (2018) 制备了一系列磺酰胺衍生物并评估了它们的抗菌活性。该研究强调了这些化合物在对抗微生物感染中的作用 (El-Gaby 等人,2018)。

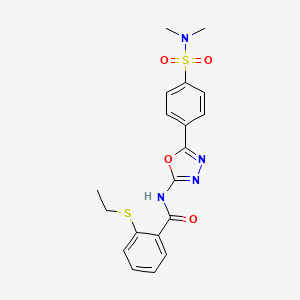

用于青光眼治疗的碳酸酐酶抑制Nocentini 等人 (2016) 合成了具有苯基-1,2,3-三唑部分的苯磺酰胺化合物,显示出对人碳酸酐酶同工型的显着抑制作用。本研究对青光眼的治疗发展具有启示 (Nocentini 等人,2016)。

光动力疗法在癌症治疗中的应用Pişkin 等人 (2020) 讨论了新型苯磺酰胺衍生物基团的合成和表征,强调了它们在癌症治疗中作为光敏剂在光动力疗法中的潜在用途 (Pişkin 等人,2020)。

作用机制

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are generally known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria, leading to a disruption in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it is likely to result in the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of many drugs .

生化分析

Biochemical Properties

They are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for DNA replication .

Cellular Effects

Sulfonamides are known to have an impact on cell function by inhibiting bacterial growth . They do this by preventing the synthesis of folic acid, which is necessary for DNA replication .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, preventing the synthesis of folic acid, a crucial component for DNA replication .

属性

IUPAC Name |

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHUJTCCBMWDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)

![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)

![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)